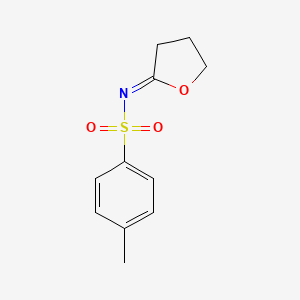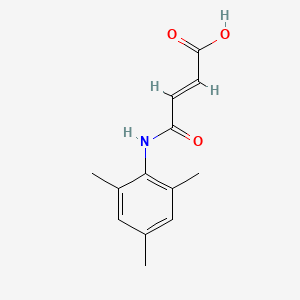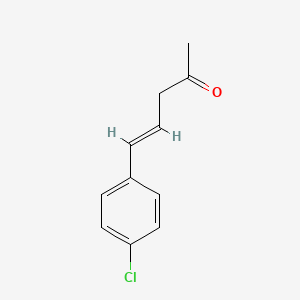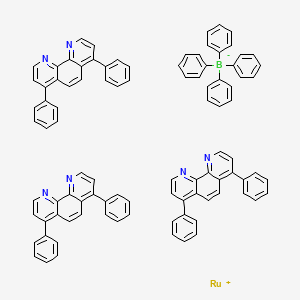
N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C11H13NO3S It is characterized by the presence of a dihydrofuran ring, a toluene moiety, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide typically involves the reaction of dihydrofuran with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
科学研究应用
N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
相似化合物的比较
Similar Compounds
- N-dihydrofuran-2-ylidene-benzene-4-sulfonamide
- N-dihydrofuran-2-ylidene-phenyl-4-sulfonamide
- N-dihydrofuran-2-ylidene-toluene-3-sulfonamide
Uniqueness
N-(Dihydrofuran-2(3H)-ylidene)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dihydrofuran ring and the toluene moiety can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
1209-75-2 |
|---|---|
分子式 |
C11H13NO3S |
分子量 |
239.29082 |
同义词 |
Benzenesulfonamide, N-(dihydro-2(3H)-furanylidene)-4-methyl- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)
